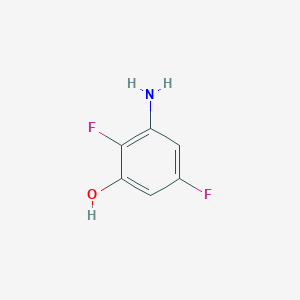

2,5-Difluoro-3-hydroxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,5-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBCJQUYGTJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,5 Difluoro 3 Hydroxyaniline

Detailed Reaction Pathway Elucidation

The presence of two fluorine atoms and a hydroxyl group on the aniline (B41778) ring of 2,5-Difluoro-3-hydroxyaniline introduces a complex interplay of electronic effects that significantly govern its reactivity. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. youtube.com Conversely, the hydroxyl and amino groups are activating, electron-donating groups. chemistrysteps.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyfluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluorinated aromatic compounds. mdpi.com The mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.compressbooks.pub In the case of this compound, a nucleophile attacks the carbon atom bearing a fluorine atom, which acts as the leaving group. The presence of multiple fluorine atoms enhances the electrophilicity of the aromatic ring, facilitating this initial attack. science.gov

The stability of the intermediate carbanion is crucial and is influenced by the position of the electron-withdrawing groups. pressbooks.pub For SNAr to occur efficiently, these groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge. youtube.compressbooks.pub In this compound, the fluorine at position 5 is para to the fluorine at position 2, and the fluorine at position 2 is ortho to the hydroxyl group, creating a complex pattern of activation and deactivation.

Under certain conditions, particularly with strong nucleophiles and in the absence of strong activating groups, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. pressbooks.pub This pathway, however, is generally less common for highly fluorinated systems which favor the SNAr mechanism.

Radical-Mediated Transformations and Reactive Intermediates

Radical-mediated reactions offer another avenue for the functionalization of fluorinated anilines. These transformations can be initiated by various methods, including the use of radical initiators or photoredox catalysis. The generation of radical intermediates can lead to a diverse array of products. For instance, radical cyclization can be used to synthesize complex heterocyclic structures. mdpi.comacs.org

In the context of this compound, the generation of a nitrogen-centered radical on the aniline moiety or a carbon-centered radical on the aromatic ring could lead to intramolecular cyclization or intermolecular coupling reactions. The presence of fluorine atoms can influence the stability and reactivity of these radical intermediates. For example, cobalt-catalyzed reactions of gem-difluoroalkenes have been shown to proceed through radical chain processes. nih.gov Mechanistic studies involving radical trapping experiments can help to confirm the involvement of radical pathways. rsc.org

Cascade and Rearrangement Reactions in Fluorinated Aromatic Chemistry

Cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly efficient for building molecular complexity. jst.go.jp In fluorinated aromatic chemistry, these can be triggered by events such as a Claisen rearrangement followed by subsequent cyclizations. nsf.gov For aniline derivatives, rearrangements like the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, can also be part of a cascade sequence. rsc.orgrsc.org

For this compound, a cascade could be initiated by a reaction involving either the hydroxyl or the amino group, leading to a series of intramolecular events. The fluorine substituents would play a critical role in directing the regioselectivity and influencing the energetics of the various steps in the cascade. For example, a reaction might involve an initial nucleophilic attack followed by a rearrangement and subsequent cyclization to form a heterocyclic product. The study of such cascade reactions often involves a combination of experimental work and computational modeling to elucidate the complex reaction pathways. nsf.gov

Kinetic and Thermodynamic Studies of Reaction Processes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while thermodynamic control favors the most stable product. wikipedia.orgmdpi.com Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining which pathway dominates. wikipedia.org

For reactions involving this compound, understanding the kinetic and thermodynamic parameters is essential for predicting and controlling the product distribution. For example, in SNAr reactions, the rate of reaction is dependent on the concentration of the reactants and a kinetic rate constant. nih.gov

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Lower temperatures | Higher temperatures |

| Reaction Time | Shorter reaction times | Longer reaction times |

| Product | Less stable, formed faster | More stable, formed slower |

| Activation Energy | Lower | Higher |

Kinetic studies can be performed by monitoring the reaction progress over time using techniques like spectrophotometry. nih.gov Thermodynamic properties, such as the change in Gibbs free energy, determine the position of the equilibrium and the relative stability of the products. wikipedia.org Computational methods, such as Density Functional Theory (DFT), are also valuable tools for calculating the energy profiles of reaction pathways and predicting the kinetic and thermodynamic products. wikipedia.orgresearchgate.net

Stereochemical Outcomes and Control in Transformations of Fluorinated Anilines

Controlling the stereochemistry of a reaction is a significant challenge and a key objective in organic synthesis, particularly for the preparation of chiral molecules. chemrxiv.org In the context of fluorinated anilines, the introduction of fluorine atoms can have a profound effect on the stereochemical outcome of a reaction. rsc.org This can be due to steric effects, electronic interactions, or the ability of fluorine to participate in hydrogen bonding.

For transformations involving this compound that generate new stereocenters, understanding and controlling the stereoselectivity is crucial. For instance, in asymmetric catalysis, chiral ligands are often employed to induce enantioselectivity. The presence of fluorine in the substrate or the ligand can significantly influence the catalyst-substrate interactions and, consequently, the enantiomeric excess of the product. rsc.orgmdpi.com

Studies have shown that fluorinated substituents can influence the stereochemical outcome in various reactions, including Diels-Alder reactions and metal-catalyzed cross-coupling reactions. chemrxiv.orgacs.org The development of new catalytic systems and a deeper understanding of the role of fluorine in stereocontrol are active areas of research. beilstein-journals.org

Derivatization and Selective Functionalization of 2,5 Difluoro 3 Hydroxyaniline

Construction of Heterocyclic Systems Utilizing 2,5-Difluoro-3-hydroxyaniline as a Building Block

The presence of nucleophilic amino and hydroxyl groups allows this compound to serve as a key precursor in the synthesis of various heterocyclic structures, which are prominent scaffolds in medicinal chemistry and materials science.

Benzoxazoles are a class of heterocyclic compounds typically synthesized through the cyclization of 2-aminophenol (B121084) derivatives with reagents like carboxylic acids or their equivalents. organic-chemistry.org A common method involves the condensation of a 2-aminophenol with a carboxylic acid, often promoted by a dehydrating agent or under high-temperature conditions. Another approach is the reaction with acyl chlorides followed by cyclization. nih.gov

While the classical synthesis of benzoxazoles requires an ortho-aminophenol, the structure of this compound is that of a meta-aminophenol. This arrangement prevents direct intramolecular cyclization via standard methods. However, advanced synthetic strategies can be employed. For instance, hypervalent iodine(III) has been used to promote tandem reactions of anilines to construct 2-aminobenzoxazoles. researchgate.net Furthermore, one-pot procedures utilizing reagents like 1,1-dichlorodiphenoxymethane with a 2-aminophenol and an amine can yield substituted 2-aminobenzoxazoles, showcasing the versatility of modern synthetic methods that could potentially be adapted for meta-isomers through multi-step processes. google.com

The synthesis of related oxygen- or nitrogen-containing heterocycles can be achieved through radical addition and cascade cyclization reactions, providing a pathway to various complex molecular frameworks from simple precursors. sioc-journal.cnbeilstein-journals.org

Table 1: General Conditions for Analogous Benzoxazole Synthesis

| Precursor | Reagents | Conditions | Product Class | Yield |

|---|---|---|---|---|

| o-Aminophenol Derivative | Carboxylic Acid, Polyphosphoric Acid (PPA) | High Temperature (e.g., 140-160°C) | 2-Substituted Benzoxazole | Good |

| o-Aminophenol Derivative | N-Cyano-N-phenyl-p-toluenesulfonamide, Lewis Acid | N/A | 2-Aminobenzoxazole | Good to Excellent researchgate.net |

| o-Aminophenol | Sodium chlorodifluoroacetate, Sulfur, NaOt-Bu | N/A | 3-Difluoromethyl benzoxazole-2-thione | Up to 98% acs.org |

The synthesis of pyrazole (B372694) rings typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netmdpi.com For a substrate like this compound, this would necessitate a preliminary conversion of the aniline (B41778) to a hydrazine or reaction with a reagent that introduces the second nitrogen atom. For instance, a key intermediate for pyrazole synthesis, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, can be formed from the reaction of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine. frontiersin.org This highlights that the difluoromethyl moiety, similar to the fluorine substituents on the target compound, is compatible with pyrazole synthesis.

Thiazole (B1198619) synthesis often proceeds via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. kuey.net Alternatively, thiazoles can be formed from the reaction of substituted hydrazine-carbothioamides with chloroacetone. nih.gov To utilize this compound for thiazole synthesis, it would first need to be converted into a corresponding thioamide or thiourea (B124793) derivative. The reaction of N-phenylthiourea with chloroacetone, for example, yields 2-(phenylamino)-4-methylthiazole with a high yield of 96%. kuey.net

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for creating polycyclic systems. acdlabs.comlibretexts.org Fused ring systems like indoles are bicyclic structures composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. rsc.org The synthesis of indoles can be achieved from 2-ethynylanilines through a copper-catalyzed domino three-component coupling-cyclization. organic-chemistry.org

For this compound, annulation reactions can be envisioned that utilize the nucleophilicity of the amino group and the activation of the aromatic ring. Phosphine-catalyzed [3+2] annulation reactions of allylic compounds with imines are known to produce pyrroline (B1223166) derivatives. organic-chemistry.org Similarly, [3+2] annulation reactions using nitroalkenes are versatile for creating five-membered nitrogen heterocycles like pyrroles and pyrazoles. chim.it Rhodium-catalyzed [3+3] or [5+1] annulation reactions with reagents like gem-difluorocyclopropenes can lead to complex fluorinated fused systems such as pyridopyrimidinones. rsc.org These advanced methods could potentially be applied to this compound to construct novel fused heterocyclic architectures.

Table 2: Examples of Annulation Strategies for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|

| [4+2] Annulation | 3-Nitroindole, Allenoate | Phosphine | Dihydrocarbazole nih.gov |

| [3+2] Annulation | Nitroalkene, Diazo compound | N/A | Pyrazole chim.it |

| [3+3] Annulation | 1-Arylpyrazolidinone, gem-Difluorocyclopropene | Rh(III) | Fluorinated Pyridopyrimidinone rsc.org |

Formation of Imidazole, Pyrazole, and Thiazole Scaffolds

Introduction of Diverse Functional Groups on the Aromatic Ring

The introduction of new functional groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents (-OH, -NH2, -F). The hydroxyl and amino groups are strong activating, ortho, para-directing groups, while the fluorine atoms are deactivating but also ortho, para-directing.

In 3-Amino-2,5-difluorophenol, the substituents are at positions 1(-OH), 2(-F), 3(-NH2), and 5(-F). The available positions for electrophilic aromatic substitution are C4 and C6.

Position C4: This position is para to the strongly activating -OH group and ortho to the strongly activating -NH2 group. It is also meta to the two -F atoms. The concerted activation from both -OH and -NH2 makes C4 highly susceptible to electrophilic attack.

Position C6: This position is ortho to the -OH group and meta to the -NH2 group.

Due to the powerful combined ortho and para directing influence of the amino and hydroxyl groups, electrophilic substitution is expected to occur preferentially at the C4 position. Catalyst-controlled regioselective reactions, such as the chlorination of 3-fluorophenol, have shown excellent selectivity for the position activated by both substituents (the 6-position in that case, analogous to the 4-position here). nsf.gov

Regioselective Modifications at Hydroxyl and Amino Centers of Fluoroanilines

Selective functionalization of the hydroxyl (-OH) and amino (-NH2) groups is crucial for using this compound as a versatile intermediate. The relative nucleophilicity of these two groups can be exploited to achieve regioselectivity.

Generally, the amino group is more nucleophilic than the hydroxyl group. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions, the -NH2 group is expected to react preferentially. This allows for selective N-acylation or N-alkylation.

Conversely, to target the hydroxyl group, the reactivity of the amino group can be suppressed. Under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+), which is strongly deactivating and no longer nucleophilic. This allows for selective reactions, such as O-acylation, to occur at the hydroxyl center. The use of protecting groups is another established strategy to achieve high regioselectivity in the functionalization of aminophenols. Iridium-catalyzed ortho-borylation of anilines can be achieved with high regioselectivity by first protecting the amino group. acs.org

Spectroscopic and Structural Characterization of 2,5 Difluoro 3 Hydroxyaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen, carbon, and fluorine atoms. The chemical shift (δ) of each nucleus is highly sensitive to the electronic effects of neighboring substituents. In a 2,5-Difluoro-3-hydroxyaniline scaffold, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing fluorine (-F) atoms, exert distinct influences on the chemical shifts of the aromatic ring protons and carbons.

The ¹H NMR spectrum of a this compound derivative would show distinct signals for the aromatic protons, as well as for the protons of the amine and hydroxyl groups. The expected chemical shifts can be estimated by considering the additive effects of the substituents on the benzene (B151609) ring. For instance, data from related compounds like 2,5-difluoroaniline (B146615) and 3-aminophenol (B1664112) (3-hydroxyaniline) serve as a valuable reference. chemicalbook.comchemicalbook.comnih.gov The protons on the aromatic ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. Carbons directly bonded to electronegative atoms like fluorine and oxygen will appear at a downfield (higher ppm) chemical shift. libretexts.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic compounds. mdpi.com The chemical shift of the fluorine nuclei in this compound derivatives is indicative of their position on the aromatic ring and the nature of adjacent substituents. acs.org The presence of two distinct fluorine environments would result in two separate signals, with their coupling patterns providing further structural information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on substituent effects observed in 2,5-difluoroaniline and 3-aminophenol.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-NH₂ | — | ~135-140 |

| C2-F | — | ~155-160 (d, ¹JCF) |

| C3-OH | — | ~150-155 |

| C4-H | ~6.2-6.4 | ~100-105 |

| C5-F | — | ~150-155 (d, ¹JCF) |

| C6-H | ~6.5-6.7 | ~110-115 |

| -NH₂ | ~3.5-4.5 (broad) | — |

| -OH | ~5.0-6.0 (broad) | — |

Note: 'd' denotes a doublet, and ¹JCF refers to the large one-bond coupling constant between carbon and fluorine.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is essential for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In a this compound derivative, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H4 and H6), confirming their relationship. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is invaluable for assigning the signals of protonated carbons in the aromatic ring. For example, it would link the ¹H signal at ~6.2-6.4 ppm to the C4 carbon signal at ~100-105 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, HMBC spectra would reveal correlations from the -NH₂ protons to carbons C1 and C2, and from the aromatic proton H4 to carbons C2, C3, C5, and C6, thereby confirming the substitution pattern. nih.govbeilstein-journals.org

Proton (¹H NMR), Carbon-13 (¹³C NMR), and Fluorine-19 (¹⁹F NMR) Chemical Shift Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. grafiati.com The IR spectrum of a this compound derivative would display characteristic absorption bands for its key functional groups.

The O-H and N-H stretching vibrations typically appear as broad bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The region between 1000 cm⁻¹ and 1300 cm⁻¹ is significant for the strong C-F stretching vibrations. Aromatic C=C stretching vibrations give rise to several bands in the 1400-1620 cm⁻¹ range. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands, including C-O and C-N stretching and various bending vibrations, which are unique to the specific molecule. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Data compiled from related compounds like difluoroanilines and resorcinol (B1680541) derivatives. nih.govnih.govignited.in

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds. For aromatic compounds, the C=C ring stretching and ring breathing vibrations often produce strong Raman signals. researchgate.net The C-F bonds also give rise to characteristic Raman bands. nih.govaip.org Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational modes. ignited.in

Table 3: Characteristic Raman Scattering Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic Ring Stretch | 1570 - 1620 | Strong |

| C-F Stretch | 1100 - 1300 | Medium |

| Ring Breathing Mode | ~1000 | Strong |

| NH₂ Wagging | ~680 | Medium |

Data compiled from related compounds like difluoroanilines and resorcinol. nih.govignited.inresearchgate.net

Infrared (IR) Spectroscopy Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. galaxus.ch

For a this compound derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.

The fragmentation of difluoroaniline isomers under collision-induced dissociation often involves the loss of hydrogen fluoride (B91410) (HF). nih.gov Therefore, a prominent peak at M-20 (loss of HF) would be expected. Other potential fragmentations for haloanilines include the loss of a halogen radical or an ammonia (B1221849) molecule. nih.gov The presence of chlorine or bromine isotopes in other halogenated derivatives would lead to characteristic isotopic patterns (e.g., M and M+2 peaks), which are powerful diagnostic tools. pearson.com Analysis of these fragmentation pathways provides critical evidence to confirm the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular geometry and intermolecular interactions in the solid state.

In a hypothetical crystal structure of a this compound derivative, one would expect to observe specific intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, as well as the fluorine atoms. These interactions play a critical role in the formation of the crystal lattice. For example, in the crystal structures of other aniline (B41778) derivatives, molecules are often linked through C—H⋯O hydrogen bonds and halogen⋯oxygen interactions, leading to the formation of a three-dimensional network. iucr.org

The analysis of a related compound, 4-fluoro-aniline, in a complex with triosmium dodecacarbonyl, revealed a monoclinic crystal system with the space group P2₁/c. rsc.org The precise bond lengths and angles within the aniline derivative were determined, showcasing how the molecule interacts within a larger coordination complex. rsc.org

Table 1: Hypothetical Crystallographic Parameters for a this compound Derivative

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic/Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-F Bond Length | ~1.35 Å | Reflects the strength of the carbon-fluorine bond. |

| C-O Bond Length | ~1.37 Å | Indicates the bond order of the carbon-oxygen bond. |

| C-N Bond Length | ~1.40 Å | Provides insight into the hybridization of the nitrogen atom. |

| N-H···O H-bond | ~2.8 - 3.2 Å | Evidence of intermolecular hydrogen bonding. |

| O-H···F H-bond | ~2.7 - 3.1 Å | Potential for intramolecular or intermolecular hydrogen bonding. |

This table presents expected values based on known structures of similar compounds and is for illustrative purposes only, as specific data for this compound is not available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) provide information about the extent of conjugation and the electronic nature of the chromophore.

For aniline and its derivatives, the UV-Vis spectrum typically exhibits two main absorption bands corresponding to π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. In a study on 3,4-difluoroaniline (B56902), the UV absorption spectra were recorded in ethanol (B145695) and water in the range of 200-400 nm. nih.gov Similarly, the electronic absorption spectra of 2,5-difluoroaniline have been studied in water and ethanol, also in the 190-400 nm range. cbu.edu.tr These studies, supported by theoretical calculations, help in assigning the observed electronic transitions. nih.govcbu.edu.tr

The hydroxyl and fluorine substituents in this compound are expected to have a significant effect on its electronic spectrum. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption bands due to its electron-donating mesomeric effect, which extends the conjugation. The fluorine atoms, with their strong inductive electron-withdrawing effect and weaker mesomeric effect, can lead to more complex spectral shifts.

The electronic absorption spectra of various trisubstituted benzenes, including 3,4-difluoroaniline, have shown two π* ← π band systems, analogous to the 1B2u ← 1A1g (at ~260 nm) and 1B1u ← 1A1g (at ~210 nm) transitions in benzene. capes.gov.br

Table 2: Expected UV-Vis Absorption Data for this compound Derivatives in a Polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| π → π | ~240 - 260 | > 5,000 | Benzene 1B2u ← 1A1g analogue |

| π → π | ~280 - 300 | > 1,000 | Benzene 1A1g ← 1A1g analogue (charge-transfer band) |

This table is illustrative and based on the spectral properties of related aniline derivatives. nih.govcapes.gov.br The exact values for this compound would need to be determined experimentally.

The solvent can also influence the UV-Vis spectrum. In polar solvents, hydrogen bonding can occur with the amino and hydroxyl groups, which can affect the energy levels of the molecular orbitals and thus shift the absorption maxima. For example, the UV-Vis spectra of 3,4-difluoroaniline were recorded in both ethanol and water to assess solvent effects. nih.gov

Computational Chemistry and Theoretical Studies of 2,5 Difluoro 3 Hydroxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for calculating the electronic structure of molecules. researchgate.netdntb.gov.ua Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with Pople-style basis sets such as 6-311++G(d,p) are frequently employed to optimize molecular geometries and predict a wide range of properties for substituted anilines and phenols. nih.govnih.gov For 2,5-Difluoro-3-hydroxyaniline, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy structure, providing a foundational understanding of its stability. The reliability of DFT results has made it an essential tool for analyzing electronic structures and reaction processes in organic molecules. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity and lower stability. chemrxiv.org

In fluorinated aromatic systems, the number and position of fluorine atoms significantly influence the FMO energies. researchgate.net For instance, a computational study on halogenated anilines using the B3LYP-D3/6-311++G** level of theory investigated the HOMO-LUMO gap for compounds including 2,5-difluoroaniline (B146615). researchgate.net The introduction of a hydroxyl group at the meta position relative to the amine is expected to raise the HOMO energy due to its electron-donating nature, likely resulting in a smaller energy gap for this compound compared to 2,5-difluoroaniline, thereby increasing its predicted reactivity. The HOMO is anticipated to be localized primarily on the aromatic ring and the electron-donating amino and hydroxyl groups, while the LUMO would also be distributed across the ring, influenced by the electron-withdrawing fluorine atoms.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound and Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Aniline (B41778) | -8.61 | 0.42 | 9.03 | AM1 muni.cz |

| 3,4-Difluoroaniline (B56902) | -6.892 | -1.460 | 5.432 | B3LYP/6-311++G(d,p) researchgate.net |

| 3,5-Difluoroaniline | - | - | - | B3LYP/6-311++G(d,p) dntb.gov.ua |

| 2,5-Difluoroaniline | - | - | - | B3LYP-D3/6-311++G** researchgate.net |

| 3-Aminophenol (B1664112) | - | - | - | - |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates regions of negative potential (electron-rich, typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are favorable for nucleophilic attack. nih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbitals in Fluorinated Systems

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is used to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For this compound, rotations around the C-O and C-N bonds are of primary interest. Studies on related aminophenols, such as 2-aminophenol (B121084) and 3-aminophenol, reveal the existence of different conformers based on the relative orientation of the -OH and -NH₂ groups. nih.govresearchgate.netnih.gov

In 3-aminophenol, cis and trans conformers are identified based on the orientation of the O-H bond relative to the amino group. nih.gov Similarly, this compound would have conformers defined by the dihedral angles of the C-C-O-H and C-C-N-H bonds. The most stable conformer is likely stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group, or between an amino hydrogen and the hydroxyl oxygen, although the specific geometry would be influenced by steric and electronic effects from the fluorine substituents. By scanning the potential energy surface (PES) through systematic rotation of these bonds, computational methods can determine the global minimum energy conformer and the energy barriers to internal rotation. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including reactants, transition states, intermediates, and products. doaj.org For this compound, several reaction types could be modeled, such as N-hydroxylation or oxidation initiated by radicals like OH.

Studies on the N-hydroxylation of primary aromatic amines by cytochrome P450 enzymes have explored different mechanistic pathways, including hydrogen abstraction/rebound and direct oxygen transfer. nih.govnih.gov Theoretical modeling of the reaction between aniline and OH radicals has shown that H-abstraction from the -NH₂ group is a dominant pathway. acs.org For this compound, computational modeling could predict the activation energies for various reaction pathways, such as OH radical addition to the aromatic ring or hydrogen abstraction from the -NH₂ or -OH groups. mdpi.com Identifying the transition state structures and their corresponding energy barriers allows for the determination of the most favorable reaction mechanism and the calculation of reaction rate constants, providing deep insight into the molecule's chemical kinetics. doaj.org

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values calculated from the electronic structure that quantify various aspects of a molecule's reactivity and stability. imist.ma These descriptors, derived from HOMO and LUMO energies, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. chemrxiv.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with chemical or biological activity. sphinxsai.comresearchgate.net For substituted anilines and phenols, these parameters are sensitive to the electronic effects of the substituents. rsc.org The two electron-withdrawing fluorine atoms in this compound will increase its chemical hardness and electronegativity compared to 3-hydroxyaniline, while the electron-donating hydroxyl and amino groups will modulate these properties. By calculating these descriptors, a quantitative assessment of the molecule's reactivity profile can be achieved.

Table 2: Calculated Global Reactivity Descriptors for Aniline and a Related Compound

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity (ω) (eV) | Computational Method |

|---|---|---|---|---|---|

| Aniline | -4.095 | 4.515 | 0.221 | 1.854 | AM1 muni.cz |

| m-Fluoroaniline | -3.61 | 4.96 | 0.20 | 1.31 | CAM-B3LYP/LanL2DZ chemrxiv.org |

Note: Values are for illustrative purposes based on available literature for analogous compounds.

Advanced Synthetic Applications and Utility in Interdisciplinary Research

2,5-Difluoro-3-hydroxyaniline as a Key Building Block in Complex Organic Molecule Synthesis

This compound serves as a crucial starting material for synthesizing complex organic structures. The presence of multiple reaction sites—the aromatic ring, the amino group, and the hydroxyl group—allows for diverse chemical modifications. The amino and hydroxyl groups can undergo condensation reactions with various carbonyl compounds to form heterocyclic structures like benzoxazoles. rsc.org These reactions are fundamental in building more elaborate molecular frameworks.

The reactivity of the aromatic ring itself, influenced by the activating amino and hydroxyl groups and the deactivating, directing fluorine atoms, allows for further functionalization through electrophilic aromatic substitution reactions. This controlled reactivity is essential for the regioselective introduction of other functional groups, leading to the synthesis of polyfunctional aromatic compounds. The strategic placement of fluorine atoms also enhances the metabolic stability and binding affinity of the final molecules, a desirable trait in medicinal chemistry.

Strategic Intermediate in the Development of Fluorinated Small Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netsigmaaldrich.com this compound is a key intermediate in the synthesis of fluorinated small molecules, particularly those with pharmaceutical applications. The fluorine atoms can increase a molecule's lipophilicity, thereby improving its ability to cross biological membranes. google.com They can also modulate the acidity of nearby functional groups and participate in hydrogen bonding, which can lead to enhanced binding to biological targets. researchgate.net

For example, fluorinated anilines and phenols are precursors to a variety of bioactive compounds. The synthesis of these molecules often involves the reduction of a nitro group to an amino group, as in the preparation of 2,4-difluoro-3-aminophenol from 2,4-difluoro-3-nitrophenol. Similarly, this compound can be derived from related precursors and then utilized in multi-step syntheses to produce complex fluorinated molecules with potential therapeutic value.

Contribution to the Synthesis of Agrochemicals

The unique properties imparted by fluorine atoms are also highly valuable in the agrochemical industry. ccspublishing.org.cn Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, leading to more effective and persistent pesticides and herbicides. While direct examples of this compound in commercial agrochemicals are not extensively documented in readily available literature, its structural motifs are present in various agrochemical classes.

For instance, fluorinated anilines are building blocks for certain fungicides and herbicides. chemimpex.com The synthesis of pyrazole (B372694) carboxamide fungicides, a class of succinate (B1194679) dehydrogenase inhibitors, sometimes involves fluorinated aniline (B41778) derivatives. ccspublishing.org.cn One patent describes the use of a related compound, 2,5-difluoro-4-o-(1-phenyl-3-trifluoromethyl-5-pyrazoyl)-aniline, in the synthesis of benzoyl urea (B33335) derivatives with insecticidal properties. google.com This highlights the potential of fluorinated anilines like this compound as precursors for developing new agrochemical agents.

Role in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, this compound and its derivatives can be used as monomers for the synthesis of high-performance polymers. The presence of fluorine atoms in the polymer backbone can enhance thermal stability, chemical resistance, and optical properties, while lowering the dielectric constant and water absorption. rsc.org

For example, fluorinated polyimides and polybenzoxazoles are known for their excellent thermal and mechanical properties. rsc.orgresearchgate.net The synthesis of such polymers can involve the polycondensation of fluorinated diamines or diols with dianhydrides or dicarboxylic acids. rsc.orgresearchgate.net The amino and hydroxyl groups of this compound make it a suitable candidate for incorporation into such polymer chains. Oxidative polymerization of aniline and phenol (B47542) derivatives is another route to produce functional polymers. tandfonline.comias.ac.in The resulting fluorinated polymers can find applications in electronics, aerospace, and other advanced technologies where materials with superior performance are required. rsc.org

Future Research Directions and Unexplored Avenues for 2,5 Difluoro 3 Hydroxyaniline

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign methods for the synthesis of fluorinated compounds like 2,5-Difluoro-3-hydroxyaniline is a continuous endeavor in organic chemistry. numberanalytics.comnih.govacs.org Current research trends emphasize the development of sustainable and greener synthetic routes. numberanalytics.comtandfonline.com This includes exploring novel catalytic systems, such as transition-metal-free approaches, and utilizing alternative energy sources like microwave irradiation to shorten reaction times and improve yields. nih.govacs.orgtandfonline.combohrium.com For instance, the synthesis of substituted anilines has been achieved using microwave assistance without the need for transition metals, ligands, or organic solvents, showcasing a greener alternative for industrial-scale production. tandfonline.com

Future research could focus on:

Catalyst Development: Investigating new and reusable catalysts, such as sulfonated reduced graphene oxide (rGO-SO3H), for the synthesis of fluorinated anilines under solvent-free conditions. bohrium.com

Flow Chemistry: Implementing continuous flow reactors to enhance control over reaction parameters, improve safety, and increase the efficiency of nitration and subsequent reduction steps in the synthesis of this compound.

Biocatalysis: Exploring enzymatic transformations for the synthesis of fluorinated intermediates, which could offer high selectivity and milder reaction conditions. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by fluorine atoms in this compound present opportunities to explore novel reactivity patterns. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating hydroxyl and amino groups, creates a distinct reactivity profile that is yet to be fully exploited.

Future research directions could include:

C-F Bond Activation: Investigating selective C-F bond activation to introduce new functional groups at the fluorinated positions. Base-promoted C-F bond cleavage for C-P(O) bond formation has been demonstrated for polyfluoroarenes and could be explored for this specific aniline (B41778). rsc.org

Domino Reactions: Designing one-pot domino reactions that simultaneously construct the benzene (B151609) ring and install the amine and fluorine groups, offering an atom- and cost-efficient synthetic route. rsc.org

Photoredox Catalysis: Utilizing visible-light-induced photoredox catalysis for transformations such as difluoroalkylation of the aniline nitrogen or the aromatic ring. nih.govacs.org

Unusual Interactions: Studying the reactions of organometallic derivatives of this compound with various electrophiles, which may lead to unexpected products as observed in the reactions of other polyfluoroaromatic organozinc compounds. researchgate.netresearchgate.net

Expansion of Derivatization Strategies for Enhanced Structural Diversity

The derivatization of this compound is key to unlocking its full potential as a building block in various fields. alfa-chemistry.comalfa-chemistry.com Expanding the library of its derivatives will provide a wider range of compounds for screening in drug discovery and materials science. alfa-chemistry.comalfa-chemistry.com

Strategies for future exploration include:

Fluorinated Heterocycle Synthesis: Using this compound as a precursor for the synthesis of novel fluorinated benzimidazoles, benzoxazoles, or other heterocyclic systems. mdpi.comresearchgate.netchim.it The synthesis of fluorinated imines from fluorinated anilines is a known strategy that can be applied. mdpi.com

Polymer Synthesis: Investigating the use of this compound as a monomer in the synthesis of novel polyimides or other polymers. The fluorine atoms could impart desirable properties such as thermal stability and altered solubility. tandfonline.comresearchgate.net

Click Chemistry: Modifying this compound with azide (B81097) or alkyne functionalities to enable its participation in click reactions, allowing for facile conjugation to other molecules.

Multi-component Reactions: Employing multi-component reactions to rapidly generate complex molecules from this compound in a single step. bohrium.com

Interdisciplinary Applications and Emerging Areas of Research in Fluorine Chemistry

The unique properties of organofluorine compounds are driving their application in a growing number of interdisciplinary fields. numberanalytics.commdpi.com this compound and its derivatives could find applications beyond their traditional use in pharmaceuticals and agrochemicals.

Emerging research areas where this compound could be impactful include:

Materials Science: The development of fluorinated materials for energy applications, such as in batteries and fuel cells, is a growing field. numberanalytics.com The fluorine atoms in derivatives of this compound could enhance the performance and stability of such materials. alfa-chemistry.com

Molecular Imaging: Fluorine-containing molecules are increasingly used in imaging agents for techniques like Magnetic Resonance Imaging (MRI). nih.govrsc.org Derivatives of this compound could be developed as novel responsive MRI probes. rsc.org

Organocatalysis: The distinct electronic and steric properties of fluorinated compounds can be harnessed in the design of novel organocatalysts. man.ac.uk Derivatives of this compound could be explored as ligands or catalysts for various organic transformations.

Q & A

Q. Q1: What are the recommended synthetic routes for 2,5-Difluoro-3-hydroxyaniline, and what key parameters influence yield?

Answer: Synthesis typically involves catalytic hydrogenation of nitro precursors or diazotization followed by hydrolysis. For example, substituting fluorine atoms on an aniline backbone requires controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions like over-fluorination or hydroxyl group oxidation . Key parameters include:

- Catalyst selection : Palladium on carbon (Pd/C) vs. Raney nickel for nitro group reduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorine substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities like unreacted nitro intermediates.

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

- NMR : NMR identifies fluorine positions (δ = -110 to -130 ppm for aromatic F). NMR confirms hydroxyl proton resonance (δ = 5.5–6.0 ppm, broad singlet).

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]: 160.03 g/mol) verifies molecular weight.

- IR spectroscopy : O-H stretch (3200–3400 cm) and C-F vibrations (1100–1250 cm) confirm functional groups .

Q. Q3: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves (tested for fluorinated compound resistance), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (H335 hazard).

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. Q4: How can conflicting spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved during characterization?

Answer: Contradictions often arise from:

- Solvent effects : Deuterated DMSO vs. CDCl alters fluorine chemical shifts.

- Tautomerism : Hydroxyl group protonation/deprotonation under acidic/basic conditions modifies electron density.

- Impurity interference : Use 2D NMR (e.g., HSQC) to isolate signals from byproducts like 3-fluoro isomers .

Q. Q5: What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Answer: The hydroxyl group directs electrophiles to the para position (C4), while fluorine deactivates ortho/para sites. To enhance regioselectivity:

- Protecting groups : Acetylate the hydroxyl group to reduce its directing effect.

- Lewis acid catalysis : Use BF·EtO to stabilize transition states favoring meta substitution (C2 or C5) .

Q. Q6: How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Answer:

- Polar solvents (e.g., MeOH) : Accelerate degradation via hydroxyl group oxidation.

- Non-polar solvents (e.g., hexane) : Stabilize but risk crystallization-induced decomposition.

- Storage : -20°C under argon in amber vials reduces photolytic and oxidative degradation (half-life extends from 30 to 180 days) .

Q. Q7: What mechanistic insights explain the compound’s fluorescence quenching in aqueous vs. organic media?

Answer:

- Aqueous media : Hydrogen bonding with water molecules disrupts the excited-state intramolecular proton transfer (ESIPT) mechanism, reducing fluorescence intensity.

- Organic media : Enhanced rigidity in aprotic solvents (e.g., THF) stabilizes ESIPT, increasing quantum yield (Φ = 0.45 vs. 0.12 in HO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.